molecular formula C13H12F3NO3 B2515778 methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate CAS No. 338401-88-0

methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate

Cat. No.: B2515778
CAS No.: 338401-88-0
M. Wt: 287.238
InChI Key: QYQWLQSHXOEIQF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate is a useful research compound. Its molecular formula is C13H12F3NO3 and its molecular weight is 287.238. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

Methyl-2-formyl benzoate, a precursor related to the structure of interest, plays a crucial role in organic synthesis due to its diverse pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a significant structure in pharmaceutical research, it serves as an excellent precursor for discovering new bioactive molecules. Its synthetic versatility allows for the preparation of compounds with varied pharmaceutical applications, demonstrating its importance in the synthetic and pharmaceutical industries (Farooq & Ngaini, 2019).

Degradation and Stability Studies

Nitisinone, a compound related to the chemical structure , showcases the importance of understanding the stability and degradation pathways of pharmaceutical compounds. Studies employing liquid chromatography coupled with mass spectrometry (LC-MS/MS) have been pivotal in determining the stability of nitisinone under various conditions and identifying its degradation products. Such research is essential for assessing the risks and benefits of pharmaceutical applications, contributing to a better understanding of compound properties (Barchańska et al., 2019).

Food Flavoring and Preservation

Research into branched chain aldehydes, which share structural similarities with the compound of interest, emphasizes the significance of these molecules in food flavoring. Their production and degradation from amino acids and their presence in various food products underline the complexity of food chemistry and the importance of controlling flavor compound levels (Smit, Engels, & Smit, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

Properties

IUPAC Name

methyl 2-[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO3/c1-8(7-11(18)13(14,15)16)17-10-6-4-3-5-9(10)12(19)20-2/h3-7,17H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQWLQSHXOEIQF-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C(F)(F)F)/NC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.